
N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide, also known as CCP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCP is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The mechanism of action of N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways. N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been shown to inhibit the activity of protein tyrosine phosphatases, which play a role in the regulation of cellular signaling pathways. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory prostaglandins. N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been found to induce apoptosis in cancer cells by activating caspases, a family of enzymes involved in programmed cell death.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has also been shown to reduce the production of reactive oxygen species, which play a role in oxidative stress and inflammation. In addition, N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been found to inhibit the activation of nuclear factor-kappa B, a transcription factor involved in the regulation of immune and inflammatory responses.
实验室实验的优点和局限性
N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been shown to have low toxicity and is well-tolerated in animal studies. However, N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its pharmacological properties. In addition, N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has poor solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide research. One area of interest is the development of N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide analogs with improved pharmacological properties. Another area of interest is the investigation of the potential use of N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide in the treatment of viral infections, such as COVID-19. N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been shown to inhibit the replication of coronaviruses, and further research is needed to determine its potential as a therapeutic agent. Finally, more research is needed to elucidate the mechanism of action of N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide and its potential use in the treatment of inflammatory diseases and cancer.
Conclusion:
In conclusion, N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been found to have anti-inflammatory, antitumor, and antiviral properties, and it has been investigated for its potential use in the treatment of various diseases. While N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has some limitations for lab experiments, it has several advantages, including its stability and low toxicity. Future research on N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide is needed to further elucidate its pharmacological properties and potential therapeutic applications.
合成方法
N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide can be synthesized using various methods, including the reaction of 2,4-dimethylpyrimidine-5-carboxylic acid with cyclopentanone in the presence of a catalyst. Another method involves the reaction of 2,4-dimethyl-5-formylpyrimidine with cyclopentylamine in the presence of a reducing agent. The synthesis of N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been optimized to improve its yield and purity, making it a viable option for scientific research.
科学研究应用
N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and antiviral properties. N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been found to inhibit the replication of various viruses, including hepatitis C virus and human cytomegalovirus. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
N-(1-cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-9-11(7-15-10(2)16-9)12(18)17-13(8-14)5-3-4-6-13/h7H,3-6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRXFARUXAUMJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC2(CCCC2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopentyl)-2,4-dimethylpyrimidine-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

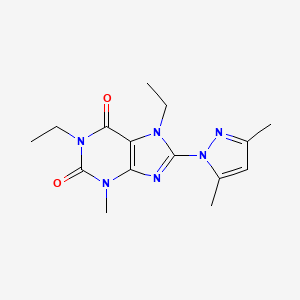
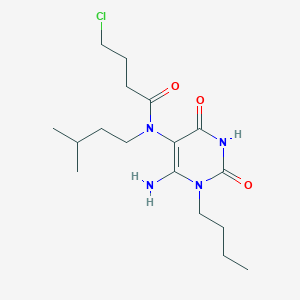
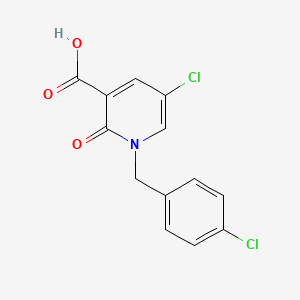
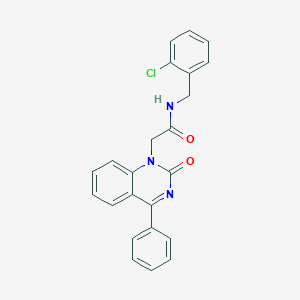
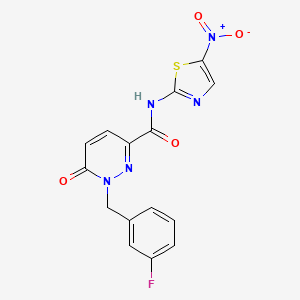
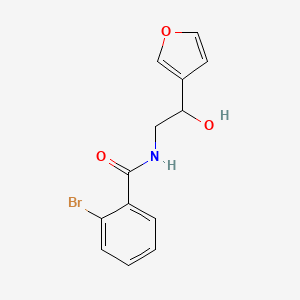
![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2828809.png)

![2-Chloro-N-[3-(4-methylsulfonylphenyl)oxolan-3-yl]acetamide](/img/structure/B2828813.png)
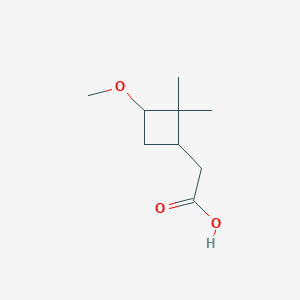
![1-(4-(Tert-butyl)phenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2828816.png)
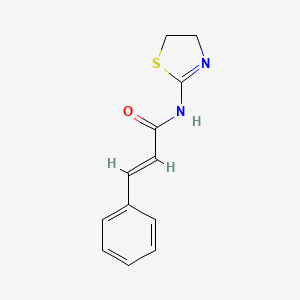
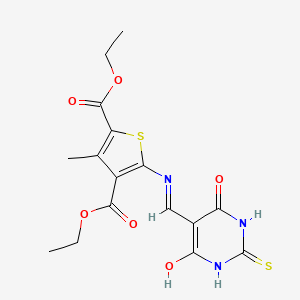
![4-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-3-methyl-N-(propan-2-yl)benzamide](/img/structure/B2828824.png)